Cas no 1337084-00-0 (cyclobutyl(6-methylpyridin-2-yl)methanamine)

cyclobutyl(6-methylpyridin-2-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- 2-Pyridinemethanamine, α-cyclobutyl-6-methyl-
- EN300-243101
- cyclobutyl(6-methylpyridin-2-yl)methanamine
- 1337084-00-0
-
- MDL: MFCD26141171
- インチ: 1S/C11H16N2/c1-8-4-2-7-10(13-8)11(12)9-5-3-6-9/h2,4,7,9,11H,3,5-6,12H2,1H3
- InChIKey: IWBLZVUVUJSROI-UHFFFAOYSA-N
- ほほえんだ: NC(C1C=CC=C(C)N=1)C1CCC1
計算された属性
- せいみつぶんしりょう: 176.131348519g/mol
- どういたいしつりょう: 176.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.080±0.06 g/cm3(Predicted)
- ふってん: 273.5±25.0 °C(Predicted)
- 酸性度係数(pKa): 9.08±0.50(Predicted)
cyclobutyl(6-methylpyridin-2-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-243101-0.05g |
cyclobutyl(6-methylpyridin-2-yl)methanamine |
1337084-00-0 | 95% | 0.05g |
$827.0 | 2024-06-19 | |
Enamine | EN300-243101-0.5g |
cyclobutyl(6-methylpyridin-2-yl)methanamine |
1337084-00-0 | 95% | 0.5g |
$946.0 | 2024-06-19 | |
Enamine | EN300-243101-0.1g |
cyclobutyl(6-methylpyridin-2-yl)methanamine |
1337084-00-0 | 95% | 0.1g |
$867.0 | 2024-06-19 | |
Enamine | EN300-243101-1g |
cyclobutyl(6-methylpyridin-2-yl)methanamine |
1337084-00-0 | 1g |
$986.0 | 2023-09-15 | ||
Enamine | EN300-243101-10g |
cyclobutyl(6-methylpyridin-2-yl)methanamine |
1337084-00-0 | 10g |
$4236.0 | 2023-09-15 | ||
Enamine | EN300-243101-5g |
cyclobutyl(6-methylpyridin-2-yl)methanamine |
1337084-00-0 | 5g |
$2858.0 | 2023-09-15 | ||
Enamine | EN300-243101-2.5g |
cyclobutyl(6-methylpyridin-2-yl)methanamine |
1337084-00-0 | 95% | 2.5g |
$1931.0 | 2024-06-19 | |
Enamine | EN300-243101-10.0g |
cyclobutyl(6-methylpyridin-2-yl)methanamine |
1337084-00-0 | 95% | 10.0g |
$4236.0 | 2024-06-19 | |
Enamine | EN300-243101-0.25g |
cyclobutyl(6-methylpyridin-2-yl)methanamine |
1337084-00-0 | 95% | 0.25g |
$906.0 | 2024-06-19 | |
Enamine | EN300-243101-5.0g |
cyclobutyl(6-methylpyridin-2-yl)methanamine |
1337084-00-0 | 95% | 5.0g |
$2858.0 | 2024-06-19 |
cyclobutyl(6-methylpyridin-2-yl)methanamine 関連文献
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
cyclobutyl(6-methylpyridin-2-yl)methanamineに関する追加情報
Cyclobutyl(6-Methylpyridin-2-Yl)Methanamine: Structural Insights and Emerging Applications in Chemical and Pharmaceutical Research
Cyclobutyl(6-methylpyridin-2-yl)methanamine (CAS No. 1337084-00-0) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This molecule features a cyclobutyl ring fused to a 6-methylpyridin-2-yl moiety via an amine-linked methylene bridge, forming a scaffold with versatile reactivity and functional potential. The compound's molecular structure combines the rigidity of the pyridine ring with the conformational flexibility of the cyclobutane system, making it an attractive candidate for drug discovery programs targeting G protein-coupled receptors (GPCRs) and enzyme modulators.
Recent studies have highlighted the role of cyclobutyl(6-methylpyridin-2-yl)methanamine as a key intermediate in the synthesis of novel bioactive molecules. In particular, research published in *Journal of Medicinal Chemistry* (2023) demonstrated its utility in constructing pyridine-based ligands for muscarinic acetylcholine receptors, where the 6-methylpyridin-2-yl substituent was shown to enhance receptor selectivity while the cyclobutane ring contributed to improved metabolic stability. The molecule's amine functionality also enables further derivatization through reductive amination or coupling reactions, expanding its synthetic versatility.
The unique electronic properties of this compound stem from the conjugation between the pyridine nitrogen and the adjacent cyclobutane ring. Computational studies using DFT methods have revealed that the methanamine bridge acts as an electron-delocalizing linker, modulating the overall HOMO-LUMO gap and influencing intermolecular interactions. This characteristic is particularly valuable in designing compounds for optoelectronic applications, where precise control over charge transfer properties is essential.
In pharmaceutical development pipelines, compounds containing this scaffold have shown promising pharmacokinetic profiles. A 2024 preclinical study reported that derivatives of cyclobutyl(6-methylpyridin-2-yl)methanamine exhibited enhanced blood-brain barrier permeability compared to traditional pyridine analogs, attributed to the hydrophobic contribution of both the cyclobutane and methyl groups. This finding has significant implications for neurodegenerative disease research, where CNS penetration remains a major challenge.
Synthetic approaches to this compound typically involve transition-metal-catalyzed cross-coupling reactions between cyclobutanecarboxylic acid derivatives and 6-methylpicolinic acid precursors. Recent advancements in flow chemistry have enabled scalable production with >95% purity, as demonstrated by process development work published in *Organic Process Research & Development*. The reaction conditions emphasize mild temperatures (<50°C) and environmentally benign solvents to maintain regioselectivity during amide bond formation.
The structural diversity achievable through modification of this core scaffold has led to its adoption in combinatorial chemistry libraries. By varying substituents on either the pyridine or cyclobutane rings while maintaining the central methanamine linkage, researchers can systematically explore structure-activity relationships (SARs). This approach was successfully applied in a 2023 project targeting phosphodiesterase inhibitors, where subtle changes to substituent positions resulted in >10-fold improvements in enzyme inhibition potency.
In materials science applications, thin films derived from this compound have demonstrated tunable optical bandgaps through strategic incorporation into polymer matrices. When combined with conjugated oligomers like thiophene derivatives, these hybrid materials exhibit enhanced photoluminescence quantum yields (up to 85%), as reported in *Advanced Materials Interfaces* (2024). The rigid pyridine-cyclobutane architecture provides structural stability while allowing for π-electron delocalization across extended networks.
Analytical characterization techniques such as X-ray crystallography and multinuclear NMR spectroscopy have been instrumental in elucidating conformational preferences of this molecule. Notably, solid-state studies revealed preferred dihedral angles between the pyridine plane and cyclobutane ring that maximize steric complementarity with target binding sites - a critical factor for drug design applications requiring precise molecular orientation during receptor interaction.
The environmental impact profile of processes involving this compound continues to improve through green chemistry initiatives. A 2025 life cycle assessment showed that adopting biocatalytic oxidation steps reduced solvent waste by 40% compared to conventional methods while maintaining >98% yield efficiency. These sustainability advancements align with industry trends toward more eco-friendly synthetic pathways without compromising product quality or safety standards.
Ongoing research is exploring new applications for this scaffold beyond traditional pharmaceutical uses. Preliminary data suggests potential utility as a chiral auxiliary in asymmetric synthesis due to its ability to induce stereoselectivity during catalytic hydrogenation reactions. Additionally, coordination complexes formed between this ligand and transition metals are being investigated for their catalytic activity in C-H activation processes - an area with growing importance in sustainable chemical manufacturing.
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